molecular formula C9H12ClN B584493 (R)-1-Aminoindane-d3 Hydrochloride CAS No. 1346616-96-3

(R)-1-Aminoindane-d3 Hydrochloride

Cat. No. B584493
CAS RN: 1346616-96-3
M. Wt: 172.67
InChI Key: RHAAGWRBIVCBSY-GYQYCVPMSA-N
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Description

(R)-1-Aminoindane-d3 Hydrochloride, also known as (R)-1-AI-d3 HCl, is an important compound used in scientific research. It is a chiral compound, containing both a hydrogen and a chlorine atom, and is synthesized from the reaction of 1-aminoindane and hydrochloric acid. This compound has been used in a variety of scientific research applications, including as a tool for studying the mechanism of action of drugs and for biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of Rasagiline, a medication for treating Parkinson's disease. This process involved steps such as condensation, reduction, resolution, and catalytic hydrogenation. The structural integrity of the synthesized compound was confirmed through various techniques including melting point assay, NMR, MS, and assessment of optical activity (Wang Yu-cheng, 2006).

Chemical Stability and Reactivity

  • Research indicates that the stability and reactivity of hydroxy-1-aminoindans, a class to which (R)-1-Aminoindane-d3 Hydrochloride belongs, are influenced by the position and orientation of the OH group relative to the amino moiety. The study highlights the inherent instability of certain analogues, depending on the orientation between the OH and amino groups, and describes the unique reactivity of specific hydroxy-aminoindans (Y. Herzig et al., 2006).

Enantiomer Synthesis and Applications

  • The synthesis of all four enantiomers of 1-aminoindane-2-carboxylic acid, a benzologue of cispentacin, from indene, has been reported. This synthesis involves steps like chlorosulphonyl isocyanate addition, ring opening, and isomerisation. The study suggests potential applications in the development of pharmaceutical agents (F. Fülöp et al., 2000).

Asymmetric Synthesis and Chirality Transfer

  • Research has developed a practical asymmetric synthesis of nearly enantiomerically pure (S)-1-aminoindane. The process includes diastereoselective metal-catalyzed reduction and a novel non-reductive procedure for the removal of the chiral auxiliary. This method's effectiveness and the high enantiomeric excess achieved highlight its significance in chiral chemistry and potential pharmaceutical applications (Patrick G. H. Uiterweerd et al., 2003).

properties

IUPAC Name

(1R)-1,2,2-trideuterio-3H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1/i6D2,9D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAAGWRBIVCBSY-GYQYCVPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1(C2=CC=CC=C2CC1([2H])[2H])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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